Bis(dibenzylideneacetone)platinum

Catalog No.
S13372849
CAS No.
M.F
C34H28O2Pt
M. Wt
663.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dibenzylideneacetone)platinum

Product Name

Bis(dibenzylideneacetone)platinum

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

Molecular Formula

C34H28O2Pt

Molecular Weight

663.7 g/mol

InChI

InChI=1S/2C17H14O.Pt/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+;

InChI Key

SWJXYIHLHXRZNT-SVLSSHOZSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt]

Bis(dibenzylideneacetone)platinum is a coordination compound formed from the transition metal platinum and the organic ligand dibenzylideneacetone. This compound is notable for its unique structure and reactivity, characterized by the presence of two dibenzylideneacetone ligands coordinating to a platinum center. The compound is often represented as Pt DBA 2\text{Pt DBA }_2, where DBA refers to dibenzylideneacetone. The structure of bis(dibenzylideneacetone)platinum has been elucidated through X-ray crystallography, revealing that the ligands adopt a specific configuration around the platinum atom, contributing to its chemical properties and catalytic activity .

, primarily due to the reactivity of the platinum center and the nature of the dibenzylideneacetone ligands. Key reactions include:

  • Catalytic Activity: This compound serves as a catalyst in several important organic reactions, including:
    • Suzuki-Miyaura Cross-Coupling: Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.
    • Heck Reaction: Involves the coupling of alkenes with aryl halides .
  • Formation of π-Olefin Complexes: Bis(dibenzylideneacetone)platinum can react with alkenes to form π-olefin complexes, which are crucial intermediates in various organic transformations .

The synthesis of bis(dibenzylideneacetone)platinum typically involves straightforward coordination chemistry:

  • Reaction of Platinum Precursors: Platinum(0) precursors, such as platinum(II) chloride or other platinum salts, are reacted with dibenzylideneacetone in suitable solvents (e.g., dichloromethane).
  • Isolation and Purification: The resulting complex is isolated through crystallization or other purification techniques to yield pure bis(dibenzylideneacetone)platinum .

Bis(dibenzylideneacetone)platinum finds applications in various fields:

  • Catalysis: It is widely used as a homogeneous catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
  • Material Science: The compound may also be explored in materials science for the development of new polymeric materials or nanostructures due to its unique electronic properties .
  • Biological Research: Investigations into its potential anticancer properties may lead to novel therapeutic agents based on platinum coordination chemistry .

Interaction studies involving bis(dibenzylideneacetone)platinum primarily focus on its reactivity with different substrates and its role as a catalyst. These studies demonstrate how the compound interacts with various organic molecules during catalytic processes, influencing reaction pathways and product distributions. Additionally, research into its interactions with biological macromolecules may provide insights into its potential pharmacological applications .

Several compounds share similarities with bis(dibenzylideneacetone)platinum, particularly other metal complexes with dibenzylideneacetone or related ligands. Here are some comparable compounds:

Compound NameMetal TypeUnique Features
Bis(dibenzylideneacetone)palladiumPalladiumKnown for high reactivity in carbon coupling reactions .
Tris(dibenzylideneacetone)palladiumPalladiumExhibits different coordination modes and catalytic properties .
Tris(dibenzylideneacetone)platinumPlatinumSimilar structure but with three ligands; higher stability .
Dibenzylideneacetone-rhodium complexRhodiumDifferent metal center; used in similar catalytic applications .

Uniqueness

Bis(dibenzylideneacetone)platinum stands out due to its specific coordination environment and dual ligand arrangement, which enhances its catalytic efficiency compared to other metal complexes. Its ability to form stable π-olefin complexes further distinguishes it from similar compounds, making it a valuable tool in synthetic organic chemistry .

Hydrogen Bond Acceptor Count

2

Exact Mass

663.173724 g/mol

Monoisotopic Mass

663.173724 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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